tert-Butyl 2-(6-bromo-5-methyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoate
Description
The compound tert-Butyl 2-(6-bromo-5-methyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoate is a heterocyclic derivative featuring a fused thieno[2,3-d]pyrimidine core. This bicyclic system combines a thiophene ring fused to a pyrimidine-dione scaffold, with key substituents including:
- A 6-bromo group, which serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura).
- A 5-methyl group, contributing to steric and electronic modulation.
- A tert-butyl ester at the 3-position, enhancing metabolic stability and solubility compared to smaller esters (e.g., methyl or ethyl) .
With a molecular weight of 403.29 g/mol, this compound is likely utilized in medicinal chemistry as a synthetic intermediate or bioactive scaffold, particularly in kinase inhibitor design due to the pyrimidine-dione motif’s affinity for ATP-binding pockets .
Properties
IUPAC Name |
tert-butyl 2-(6-bromo-5-methyl-2,4-dioxo-1H-thieno[2,3-d]pyrimidin-3-yl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O4S/c1-7-8-10(23-9(7)16)17-13(21)18(11(8)19)15(5,6)12(20)22-14(2,3)4/h1-6H3,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGNVOSIXZYEPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2)C(C)(C)C(=O)OC(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(6-bromo-5-methyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoate typically involves multi-step organic reactions. One common approach is to start with the thieno[2,3-d]pyrimidine core, which can be synthesized through cyclization reactions involving appropriate precursors. The introduction of the bromo and methyl groups can be achieved through halogenation and alkylation reactions, respectively. The final step involves esterification to introduce the tert-butyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(6-bromo-5-methyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
tert-Butyl 2-(6-bromo-5-methyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe to study enzyme interactions or cellular processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: The compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(6-bromo-5-methyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoate depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of signaling pathways, or interaction with nucleic acids.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs and related heterocycles provide insights into the unique properties of the target compound. Key comparisons include:
[tert-Butyl(diphenyl)silyl] 2-(6-bromo-5-methyl-2,4-dioxo-1H-thieno[2,3-d]pyrimidin-3-yl)-2-methylpropanoate
- Structural Difference : Replacement of the tert-butyl ester with a tert-butyldiphenylsilyl group.
- Enhanced steric protection, which may stabilize the compound against enzymatic degradation .
- Application : Likely used as a protected intermediate in multistep syntheses.
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
- Structural Difference: Core: Pyrimidine-thioacetate instead of thienopyrimidine-dione. Substituents: Ethyl ester and thietan-3-yloxy (a strained three-membered sulfur ring).
- Impact: Reduced aromaticity and electronic conjugation compared to the fused thienopyrimidine system.
- Application : May act as a prodrug due to the labile ethyl ester.
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
- Structural Difference: Core: Pyridine instead of thienopyrimidine. Substituents: Bromo, chloro, and carbamate groups.
- The chloro and bromo groups offer orthogonal reactivity for functionalization .
Methylofuran and MFR-a Cofactors
- Structural Difference : Linear glutamic acid chains and formyl groups instead of fused heterocycles.
- Impact: These cofactors participate in one-carbon metabolism in methanogens, highlighting the target compound’s divergence from biologically ubiquitous molecules .
Data Table: Key Structural and Physicochemical Comparisons
Research Findings and Structural Similarity Analysis
- Tanimoto Coefficient Analysis :
- Reactivity: The 6-bromo substituent in the target compound enables Pd-catalyzed couplings, a feature absent in non-halogenated analogs like methylofuran .
Biological Activity
tert-Butyl 2-(6-bromo-5-methyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoate is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential applications.
Molecular Characteristics:
- Molecular Formula: C15H19BrN2O4S
- Molar Mass: 403.29 g/mol
- CAS Number: 1434643-33-0
- Density: 1.471 g/cm³ (predicted)
- pKa: 10.86 (predicted)
Synthesis
The synthesis of this compound typically involves multi-step reactions including esterification and substitution processes. The final product is obtained through the reaction of a bromo-thienopyrimidine derivative with tert-butyl 2-methylpropanoate under controlled conditions to ensure high yield and purity .
Biological Activity
Antitumor Activity:
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. These compounds have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving the modulation of cell cycle regulators and apoptosis pathways .
Mechanism of Action:
The biological activity is hypothesized to involve interaction with specific molecular targets related to cell growth and survival. For instance, the compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells .
Case Studies:
-
In Vitro Studies:
- A study demonstrated that treatment with the compound resulted in a dose-dependent reduction in viability of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM.
- Another study showed similar effects on prostate cancer cells (PC3), highlighting its potential as a therapeutic agent in oncology .
- In Vivo Studies:
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C15H19BrN2O4S |
| Molar Mass | 403.29 g/mol |
| Density | 1.471 g/cm³ (predicted) |
| pKa | 10.86 (predicted) |
| Antitumor IC50 (MCF-7) | ~15 µM |
Q & A
Q. How can chemoinformatic libraries aid in benchmarking synthetic methods for this compound?
- Methodological Answer : Integrate the compound into a diagnostic library (e.g., Aryl Halide Chemistry Informer Library) to test new methodologies. Compare yields, selectivity, and scalability across diverse conditions (e.g., microwave vs. conventional heating) using ANOVA for statistical significance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
